3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCNNHZNYRVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320309 | |
| Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93669-29-5 | |
| Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Optimal temperatures range between 0°C and 25°C to prevent imidazole ring degradation. A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion, with reaction times of 4–6 hours. Post-reaction, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol/water mixtures yields the pure product as a white solid (mp 148–150°C).
Table 1: Comparative Analysis of Direct Acylation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | CH2Cl2 | CHCl3 | CCl4 |
| Base | 2N NaOH | K2CO3 | NH4OH |
| Temperature (°C) | 0–5 | 20–25 | 10–15 |
| Yield (%) | 72 | 68 | 65 |
| Reference |
Stepwise Synthesis via Intermediate Bromination
An alternative approach involves synthesizing N-[3-(1H-imidazol-1-yl)propyl]benzamide followed by regioselective bromination at the meta position. This method minimizes side reactions but requires stringent control over electrophilic substitution conditions.
Bromination of N-[3-(1H-Imidazol-1-yl)propyl]benzamide
Bromine (Br2) in acetic acid at 40–50°C introduces the bromine atom selectively at the 3-position of the benzamide ring. Catalytic FeBr3 (5 mol%) enhances reaction efficiency, achieving 85% conversion within 3 hours. Excess bromine leads to di-substitution, necessitating precise stoichiometric control (1.05 equiv Br2).
Key Challenges :
-
Competing bromination of the imidazole ring at higher temperatures (>60°C).
-
Formation of HBr as a byproduct, requiring neutralization with aqueous NaHCO3.
Alternative Pathways: Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the acylation step. A mixture of 3-bromobenzoic acid, 3-(1H-imidazol-1-yl)propan-1-amine, and coupling agents like HATU undergoes microwave heating at 100°C for 15 minutes, achieving 78% yield. This method reduces reaction times from hours to minutes but demands specialized equipment.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15 min | 4–6 hours |
| Yield (%) | 78 | 72 |
| Energy Consumption | Low | High |
| Purity | 95% | 92% |
| Reference |
Solvent-Free Mechanochemical Synthesis
Eco-friendly protocols employ ball milling to facilitate solid-state reactions between 3-bromobenzoic acid and the imidazole-containing amine. Titanium dioxide (TiO2) acts as a catalyst, with milling conducted at 30 Hz for 2 hours. This method achieves 70% yield and eliminates solvent waste, though scalability remains a challenge.
Analytical Characterization and Quality Control
Post-synthesis, the compound is validated using:
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1H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole-H), 7.82–7.40 (m, 4H, aromatic-H), 3.95 (t, J=6.5 Hz, 2H, NCH2).
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X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a=7.82 Å, b=12.45 Å, c=14.30 Å.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors outperform batch systems by ensuring consistent temperature control and reduced side reactions. A tubular reactor with a residence time of 10 minutes at 50°C achieves 80% yield with 99% purity, as reported in patent US4568687A .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide lies in its role as a building block for synthesizing potential pharmaceutical agents. The compound's structure allows for modifications that can enhance its biological activity, particularly in targeting enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives often exhibit anticancer properties. The imidazole ring is known for its biological activity, making this compound potentially useful in the development of anticancer drugs. Studies have shown that related imidazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Biological Studies
The imidazole component of this compound is significant for studying enzyme mechanisms and protein interactions. Its ability to interact with biological targets allows researchers to explore its effects on various biological pathways, contributing to a better understanding of disease mechanisms and potential therapeutic interventions.
Materials Science
In materials science, this compound can be incorporated into polymers or other materials to enhance specific properties such as thermal stability and conductivity. This versatility makes it valuable for developing new materials with tailored characteristics for various applications.
Synthesis and Characterization
The synthesis of this compound typically involves two main steps:
- Bromination of Benzamide : The starting material, benzamide, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under catalytic conditions.
- Formation of Imidazole Derivative : The brominated product is then reacted with 1H-imidazole-1-propylamine under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Case Study 1: Anticancer Properties
In studies exploring the anticancer potential of imidazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against various cancer cell lines. For instance, one study highlighted the efficacy of imidazole-containing compounds in inhibiting tumor growth in xenograft models, demonstrating their potential as lead candidates for drug development .
Case Study 2: Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition properties of imidazole derivatives. Compounds structurally related to this compound have been tested for their ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and other diseases. These studies provide insights into the mechanism of action and guide further structural modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
(a) N-(3-(1H-Imidazol-1-yl)propyl)-4-(Trifluoromethyl)benzamide (Compound 7)
- Structure : Replaces bromine with a trifluoromethyl (-CF₃) group at the 4-position of the benzamide.
- Synthesis : Similar amide coupling method using 4-(trifluoromethyl)benzoyl chloride .
- Properties: The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability compared to bromine. Higher lipophilicity (logP ~2.8 vs. ~2.5 for the bromo analog) due to the -CF₃ group.
(b) 2-Bromo-N-[3-(1H-Imidazol-1-yl)propyl]-3-methylbutanamide
- Structure : Replaces the benzamide core with a brominated aliphatic butanamide chain.
- Bromine on the aliphatic chain may alter solubility (e.g., increased hydrophobicity) compared to aromatic bromine .
Modifications on the Propyl-Imidazole Linker
(a) N-{3-[4-(4-Fluorophenyl)-5-(4-Pyridinyl)-1H-Imidazol-1-yl]propyl}benzamide
- Structure : Incorporates fluorophenyl and pyridinyl substituents on the imidazole ring.
- Properties: Enhanced hydrogen-bonding capacity due to pyridine and fluorine groups. Larger molecular weight (400.45 g/mol vs.
(b) N-[3-(tert-Butylamino)propyl]-3-bromobenzamide
Functional Group Additions on the Benzamide
2-[(2,2-Dimethylpropanoyl)amino]-N-[3-(1H-Imidazol-1-yl)propyl]benzamide
- Structure: Adds a branched acyl group to the benzamide’s amino moiety.
- Effects: Steric hindrance from the dimethylpropanoyl group may reduce enzymatic degradation.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (Predicted) |
|---|---|---|---|
| 3-Bromo-N-[3-(imidazolyl)propyl]benzamide | 308.18 | ~2.5 | Low (lipophilic) |
| 4-(Trifluoromethyl) analog (Compound 7) | 331.29 | ~2.8 | Very low |
| Aliphatic bromo-butane analog | 288.18 | ~1.9 | Moderate |
*logP values estimated using fragment-based methods.
Biological Activity
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Antimicrobial Activity
Research has shown that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial strains, demonstrating promising results. The minimum inhibitory concentrations (MICs) for some derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| This compound | S. aureus | 50 |
| E. coli | 62.5 | |
| P. aeruginosa | 25 |
These findings suggest that this compound may possess significant antibacterial properties comparable to established antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer potential. It has been shown to modulate the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibition of KSP can lead to cancer cell death, making this compound a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital in medicinal chemistry as it helps in optimizing the biological activity of compounds. The presence of the imidazole ring in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cells .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Benzimidazole Derivatives : A study evaluated various benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound displayed potent activity against common pathogens .
- KSP Inhibition : Research indicated that imidazole-containing compounds effectively inhibit KSP, leading to reduced proliferation of cancer cells in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
